molecular formula C13H13NO B13866617 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13866617
M. Wt: 199.25 g/mol
InChI Key: MZWKSUYJJDRWOU-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that combines a benzofuran moiety with a tetrahydropyridine ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Lewis acid-catalyzed cycloaddition of in situ generated o-quinone methides and isocyanides, which provides high yields under mild conditions . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of metal catalysts, such as palladium or ruthenium, to facilitate cyclization reactions. The choice of reagents and conditions is optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or tetrahydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Benzofuran-4-yl)-1,2,3,6-tetrahydropyridine is unique due to its combined benzofuran and tetrahydropyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other benzofuran derivatives.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-(1-benzofuran-4-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C13H13NO/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-4,6,9,14H,5,7-8H2

InChI Key

MZWKSUYJJDRWOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=C3C=COC3=CC=C2

Origin of Product

United States

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